molecular formula C19H19FN2O2 B2637224 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-61-3

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2637224
CAS No.: 941872-61-3
M. Wt: 326.371
InChI Key: DEQAIBRKJYNBBZ-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorine atom, a piperidinyl group, and a benzamide structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Piperidinyl Group:

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperidinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidinyl group may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • **1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • **(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, enhances its stability and binding affinity compared to similar compounds.

Biological Activity

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound classified under benzanilides. Its molecular formula is C19H19FN2O3, with a molecular weight of 342.37 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.

The primary mechanism of action for this compound involves its interaction with Factor Xa (fXa). By inhibiting fXa, the compound disrupts the conversion of prothrombin to thrombin, thereby affecting the coagulation process and reducing thrombin generation. This inhibition is crucial in therapeutic contexts where anticoagulation is necessary, such as in the treatment of thrombosis.

The biochemical properties of this compound highlight its role in various cellular processes:

  • Enzyme Inhibition : It specifically inhibits Factor Xa, which plays a pivotal role in both intrinsic and extrinsic pathways of coagulation.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and function. It has been observed to reduce platelet aggregation indirectly by lowering thrombin levels.

Pharmacokinetics

Research indicates that similar compounds exhibit favorable pharmacokinetic profiles, including:

  • Bioavailability : High oral bioavailability is expected based on structural analogs.
  • Clearance and Distribution : Generally low clearance and a small volume of distribution are anticipated, although specific data for this compound may vary depending on formulation and administration routes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy and safety profiles of this compound.

  • In Vitro Studies : Research has demonstrated that compounds similar to this one can achieve subnanomolar potency against fXa, indicating strong inhibitory effects that can be harnessed for therapeutic use .
  • Clinical Implications : The inhibition of fXa is linked to reduced risks of thromboembolic events. A study focusing on the optimization of factor Xa inhibitors highlighted the importance of structural modifications to enhance bioavailability while maintaining potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known factor Xa inhibitors:

Compound NameMolecular WeightMechanismBioavailabilityClinical Use
This compound342.37 g/molFactor Xa InhibitionHigh (expected)Anticoagulation
DPC423350.40 g/molFactor Xa InhibitionImproved through structural modificationsAnticoagulation
Apixaban459.50 g/molFactor Xa InhibitionHigh (50%)Anticoagulation

Properties

IUPAC Name

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13-11-16(21-19(24)14-5-4-6-15(20)12-14)8-9-17(13)22-10-3-2-7-18(22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQAIBRKJYNBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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